

Spectroscopic Profile of 3-Nitro-1,8-naphthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitro-1,8-naphthalic anhydride

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitro-1,8-naphthalic anhydride**, a key intermediate in the synthesis of various functional dyes, fluorescent probes, and pharmacologically active compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **3-Nitro-1,8-naphthalic anhydride** and its derivatives. It is important to note that while NMR data for the target compound is available, specific IR and UV-Vis data for **3-Nitro-1,8-naphthalic anhydride** is limited in the reviewed literature. Therefore, data for the closely related derivative, **4-hydroxy-3-nitro-1,8-naphthalic anhydride**, is provided for reference and comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Nitro-1,8-naphthalic Anhydride**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.75 - 8.65	m		Aromatic-H
8.55 - 8.45	m		Aromatic-H
8.00 - 7.90	m		Aromatic-H

Solvent: Not specified in the source. Frequency: Not specified in the source.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Nitro-1,8-naphthalic Anhydride**[2]

Chemical Shift (δ) ppm	Assignment
160.0 - 159.0	C=O
150.0 - 120.0	Aromatic-C
120.0 - 115.0	Aromatic-C

Solvent: Not specified in the source. Frequency: Not specified in the source.

Infrared (IR) Spectroscopy

Specific IR data for **3-Nitro-1,8-naphthalic anhydride** was not explicitly found. However, the characteristic IR peaks for the related compound **4-hydroxy-3-nitro-1,8-naphthalic anhydride** are presented below as a reference.[3]

Table 3: FT-IR Spectroscopic Data for **4-hydroxy-3-nitro-1,8-naphthalic anhydride**[3]

Wavenumber (cm ⁻¹)	Assignment
3421	O-H stretching
3070	C-H stretching (aromatic)
1635, 1604	C=O stretching (anhydride)
1554	C=C stretching (aromatic)
1438, 1388	NO ₂ stretching (asymmetric and symmetric)
1195	C-N stretching
1033	C-OH stretching / C-H bending (aromatic)

Naphthalimide derivatives, in general, exhibit characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the imide ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption spectra of **3-nitro-1,8-naphthalic anhydride** derivatives are known to exhibit bands in the UV-visible region. These bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.^[4] While specific absorption maxima for **3-Nitro-1,8-naphthalic anhydride** were not available, the data for 4-hydroxy-**3-nitro-1,8-naphthalic anhydride** in various solvents are provided as a valuable reference.^[3]

Table 4: UV-Vis Absorption Maxima (λ_{max}) for 4-hydroxy-**3-nitro-1,8-naphthalic anhydride** in Different Solvents^[3]

Solvent	λ_{max} (nm)
Butanol	301, 350, 600
Ethanol	244
Dimethyl sulfoxide (DMSO)	284, 402

The absorption band around 402 nm in DMSO is suggested to be due to an intramolecular charge transfer (ICT) transition.^[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for naphthalic anhydrides are crucial for reproducibility and data comparison. The following sections outline generalized procedures for NMR, FT-IR, and UV-Vis spectroscopy.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of naphthalic anhydride derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the **3-Nitro-1,8-naphthalic anhydride** sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.
- Data Processing: Apply a Fourier transform to the FID to obtain the NMR spectrum. Phase and baseline corrections are then performed to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

FT-IR spectra of solid samples like **3-Nitro-1,8-naphthalic anhydride** are typically recorded using the KBr pellet or attenuated total reflectance (ATR) techniques.

Protocol (KBr Pellet Method):[\[5\]](#)

- Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

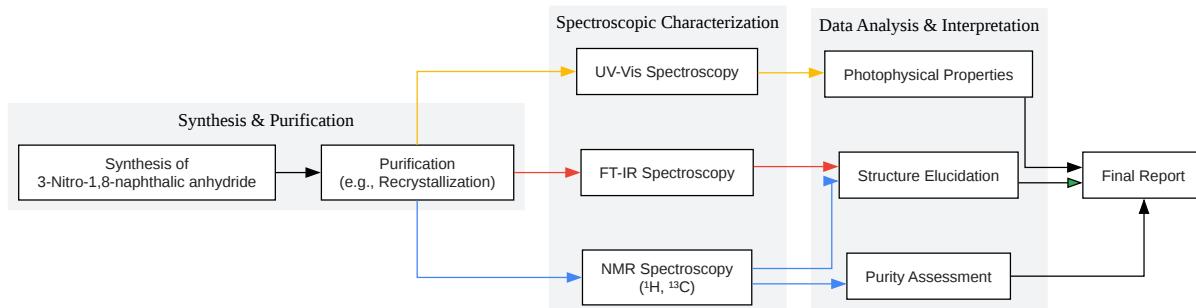
UV-Vis spectra are recorded to study the electronic transitions of the molecule. The choice of solvent is critical as it can influence the position of the absorption maxima.

Protocol:

- Solution Preparation: Prepare a stock solution of **3-Nitro-1,8-naphthalic anhydride** of a known concentration in a suitable UV-grade solvent (e.g., ethanol, DMSO, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.
- Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum. The instrument will automatically subtract the baseline from the sample spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Nitro-1,8-naphthalic anhydride**.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **3-Nitro-1,8-naphthalic anhydride**.

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